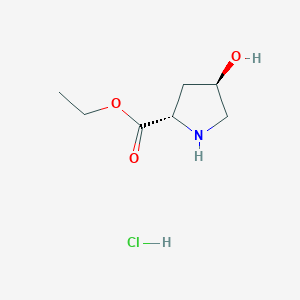

Ethyl trans-4-hydroxy-L-prolinate hydrochloride

Descripción general

Descripción

Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It’s worth noting that the compound is a derivative of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen, a protein essential for the structure and integrity of various tissues in the body .

Biochemical Pathways

Given its structural similarity to hydroxyproline, it may potentially influence pathways related to collagen synthesis and stability .

Result of Action

Given its structural similarity to hydroxyproline, it may potentially influence the structure and stability of collagen, thereby affecting the integrity of various tissues in the body .

Análisis Bioquímico

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

The effects of Ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride vary with different dosages in animal models

Actividad Biológica

Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a derivative of hydroxyproline, has gained attention due to its potential biological activities. This compound is structurally related to proline, an amino acid known for its role in protein synthesis and various metabolic processes. The biological activity of this compound can be categorized into several areas, including antioxidant properties, effects on cellular mechanisms, and potential therapeutic applications.

- Chemical Formula : C7H14ClNO3

- Molecular Weight : 195.64 g/mol

- CAS Number : 33996-30-4

- IUPAC Name : ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate; hydrochloride

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that compounds with structural similarities to proline can scavenge free radicals, thereby reducing oxidative stress in cells.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 36.75 |

| Ascorbic Acid (reference) | 9.87 |

The IC50 value represents the concentration required to inhibit 50% of the free radicals, indicating that while this compound has antioxidant properties, it is less potent than ascorbic acid .

2. Effects on Cellular Mechanisms

Research indicates that this compound can influence various cellular pathways:

- Cell Proliferation : Some studies suggest that this compound may enhance cell proliferation in certain types of cells, potentially aiding in tissue repair and regeneration.

- Apoptosis Regulation : It has been observed to modulate apoptotic pathways, which could have implications for cancer research and therapies aimed at controlling cell death in tumor cells.

3. Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Dermatological Uses : Due to its antioxidant properties, it may be beneficial in cosmetic formulations aimed at reducing skin aging.

- Cardiovascular Health : Its ability to reduce oxidative stress suggests potential applications in cardiovascular health, where oxidative damage plays a significant role in disease progression .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antioxidant Properties : A comprehensive study investigated the antioxidant capacity of various hydroxyproline derivatives, including this compound. The results indicated a notable ability to reduce reactive oxygen species (ROS) levels in vitro.

- Cellular Impact Study : Another research focused on the effects of this compound on human dermal fibroblasts, demonstrating enhanced cell viability and proliferation rates when treated with this compound compared to control groups .

- Therapeutic Potential Analysis : A review article highlighted the potential use of hydroxyproline derivatives in treating conditions associated with oxidative stress, emphasizing the need for further clinical studies to establish efficacy and safety profiles .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl trans-4-hydroxy-L-prolinate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are involved in the development of drugs that target multiple biological pathways. Notably, hydroxyprolines are integral to the biosynthesis of several therapeutics:

- Antibiotics : Hydroxyproline derivatives contribute to the synthesis of antibiotics such as etamycin.

- Anti-inflammatory Agents : Compounds derived from hydroxyproline have shown potential in developing anti-inflammatory medications like oxaceprol.

- Chemotherapeutic Agents : Hydroxyprolines play a role in the biosynthesis of actinomycin, a chemotherapeutic agent used in cancer treatment.

The ability to synthesize this compound efficiently can enhance the production of these vital compounds, making it a valuable asset in medicinal chemistry.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme mechanisms and metabolic pathways. It acts as a substrate for specific enzymes involved in hydroxylation reactions:

- Enzyme Studies : The compound is used to investigate the catalytic mechanisms of prolyl hydroxylases, which are essential for collagen synthesis and stability.

- Metabolic Engineering : Researchers have engineered microbial strains to enhance the production of hydroxyprolines through metabolic pathways. For instance, genetically modified Escherichia coli has been developed to produce higher yields of trans-4-hydroxy-L-proline by optimizing carbon flux and reducing feedback inhibition .

Food Technology

This compound is also explored as a food additive due to its properties that can enhance food texture and stability. Its applications include:

- Food Preservation : Hydroxyproline derivatives can improve the shelf life of food products by stabilizing proteins.

- Nutritional Supplements : As an amino acid derivative, it may be included in dietary supplements aimed at promoting joint health and overall well-being.

Several studies highlight the efficacy of this compound in various applications:

- A study demonstrated enhanced production of trans-4-hydroxy-L-proline using engineered Escherichia coli, achieving a yield of 54.8 g/L within 60 hours through optimized metabolic pathways .

- Another investigation focused on the enzymatic hydroxylation processes involving ethyl trans-4-hydroxy-L-prolinate hydrochloride, revealing insights into its catalytic specificity and pote

Propiedades

IUPAC Name |

ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSZDXMSRXWJV-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187598 | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33996-30-4 | |

| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.